molecular formula C17H15N3OS B2402725 2-ethylsulfanyl-N-quinolin-8-ylpyridine-3-carboxamide CAS No. 1024146-86-8

2-ethylsulfanyl-N-quinolin-8-ylpyridine-3-carboxamide

Cat. No. B2402725
CAS RN: 1024146-86-8
M. Wt: 309.39
InChI Key: PVSVXXZZMAYBLC-UHFFFAOYSA-N
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Description

Synthesis Analysis

Quinoline derivatives, such as “2-ethylsulfanyl-N-quinolin-8-ylpyridine-3-carboxamide”, are utilized in various areas including medicine, food, catalysts, dyes, materials, refineries, electronics, etc . Chemical modification of quinoline is one of the commonest approaches used in drug discovery, resulting in improved therapeutic effects .


Chemical Reactions Analysis

Quinoline derivatives exhibit important biological activities, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, and antiinflammatory effects . Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are useful for the synthesis of quinoline and its analogues .

Scientific Research Applications

1. Synthesis and Potential Therapeutic Applications

A study by Yang et al. (2017) discusses the synthesis of N-(2-(bis(pyridin-2-ylmethyl)amino)ethyl)quinoline-2-carboxamides and similar structures, which are relevant to 2-ethylsulfanyl-N-quinolin-8-ylpyridine-3-carboxamide. These compounds can form coordinate bonds with metal ions like Mn(II) and Fe(II) and are potentially useful for targeted delivery of nitric oxide to biological sites such as tumors. The release of nitric oxide can be triggered by irradiation with long-wavelength light, indicating potential therapeutic applications in cancer treatment (Yang et al., 2017).

2. Coordination Behavior and Biological Interactions

The work of Omondi et al. (2021) explores carboxamide palladium(II) complexes, including N-(quinolin-8-yl)picolinamide and related structures. These complexes show significant interaction with DNA and proteins, such as bovine serum albumin, indicating their potential in biochemical applications. The study also reports the in vitro cytotoxic activities of these complexes against various cancer cell lines, suggesting their relevance in cancer research (Omondi et al., 2021).

3. Corrosion Inhibition Properties

Erami et al. (2019) investigated the use of carboxamide ligands, including N-(quinolin-8-yl)quinoline-2-carboxamide, as corrosion inhibitors for mild steel in hydrochloric acid solution. Their findings suggest that such compounds can act effectively as corrosion inhibitors, which is important in industrial applications, particularly in metal protection and preservation (Erami et al., 2019).

4. Inhibition of Ataxia Telangiectasia Mutated (ATM) Kinase

Research by Degorce et al. (2016) on a series of 3-quinoline carboxamides, which are structurally similar to this compound, reveals their potential as inhibitors of ATM kinase. These compounds have been optimized for oral administration and could be significant in the study of diseases related to ATM kinase malfunction, such as ataxia telangiectasia (Degorce et al., 2016).

properties

IUPAC Name

2-ethylsulfanyl-N-quinolin-8-ylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3OS/c1-2-22-17-13(8-5-11-19-17)16(21)20-14-9-3-6-12-7-4-10-18-15(12)14/h3-11H,2H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVSVXXZZMAYBLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=C(C=CC=N1)C(=O)NC2=CC=CC3=C2N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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